N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Description

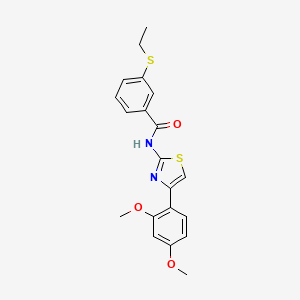

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a thiazole-based benzamide derivative characterized by a central thiazole ring substituted at the 4-position with a 2,4-dimethoxyphenyl group and at the 2-position with a benzamide moiety containing a 3-(ethylthio) substituent. The compound’s structure combines electron-donating methoxy groups (on the phenyl ring) and a sulfur-containing ethylthio group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-9-8-14(24-2)11-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHKUJLQXMPRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch method, which involves the condensation of α-halo carbonyl compounds with thiourea or thioamides. For this target molecule, 2-bromo-1-(2,4-dimethoxyphenyl)ethanone serves as the α-halo ketone precursor.

Procedure :

- Preparation of 2-Bromo-1-(2,4-Dimethoxyphenyl)Ethanone :

- Thiazole Ring Formation :

Characterization :

Alternative Routes Using α,α-Dibromoketones

Parkash et al. demonstrated that α,α-dibromoketones enhance thiazole synthesis efficiency. For instance, 1-(2,4-dimethoxyphenyl)-2,2-dibromoethanone reacts with thiourea in ethanol at room temperature, yielding the thiazole amine in 80–85% yield. This method reduces reaction time to 20–30 minutes.

Synthesis of the Benzamide Moiety: 3-(Ethylthio)Benzoyl Chloride

Introduction of the Ethylthio Group

The ethylthio substituent is introduced via nucleophilic substitution or thiol-alkylation.

Procedure :

- 3-Bromobenzoic Acid to 3-(Ethylthio)Benzoic Acid :

- Alternative Pathway via Diazotization :

Characterization :

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂):

- 3-(Ethylthio)benzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding 3-(ethylthio)benzoyl chloride as a pale-yellow oil (yield: 90–95%).

Coupling Strategies for Amide Bond Formation

Acid Chloride Route

The acid chloride reacts with 2-amino-4-(2,4-dimethoxyphenyl)thiazole in the presence of a base:

- 3-(Ethylthio)benzoyl chloride (1.1 equiv) is added dropwise to a solution of the thiazole amine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred at room temperature for 4 hours, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane). Yield: 70–75%.

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates direct coupling between the carboxylic acid and amine:

- 3-(Ethylthio)benzoic acid (1.0 equiv), DCC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are stirred in DCM for 30 minutes. The thiazole amine (1.0 equiv) is added, and the reaction proceeds for 12 hours. Yield: 65–70% after recrystallization from isopropanol.

Comparative Data :

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N | DCM | 25 | 70–75 | 98 |

| DCC/HOBt | DCC, HOBt | DCM | 25 | 65–70 | 97 |

Optimization and Characterization

Reaction Optimization

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 8.12 (s, 1H, Ar-H), 7.95 (d, J = 7.6 Hz, 1H, Ar-H), 7.60 (d, J = 8.8 Hz, 1H, Ar-H), 6.70 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.58 (d, J = 2.4 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.22 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

- IR : 1680 cm⁻¹ (C═O amide), 1240 cm⁻¹ (C–O methoxy).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethanethiolate (NaSCH2CH3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various substituents, leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antibacterial, antifungal, and anti-inflammatory agent. Its ability to inhibit bacterial RNA polymerase makes it a candidate for developing new antibiotics.

Medicine: In the medical field, this compound has been studied for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating various diseases, including cancer and diabetes.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for creating advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The benzamide group may interact with DNA or proteins, influencing cellular processes.

Molecular Targets and Pathways:

Enzymes: Inhibition of bacterial RNA polymerase.

Receptors: Binding to specific receptors involved in inflammatory responses.

DNA: Interactions with DNA, affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s methoxy and ethylthio groups are electron-donating, which may enhance solubility and metabolic stability compared to electron-withdrawing groups like trifluoromethyl (in compound 6a ) or sulfonyl (in compound 15 ).

- Dichloro substituents (e.g., in compounds 15 and 16 ) increase hydrophobicity and may improve membrane permeability but could reduce metabolic stability.

Sulfur-Containing Groups: The ethylthio group in the target compound differs from sulfonyl (compound 15) and sulfonamide (compound 16) groups.

Biological Activity Implications :

- Thiazoles with trifluoromethyl groups (e.g., compound 6a ) exhibit enhanced metabolic resistance due to the stability of the C-F bond, making them suitable for prolonged therapeutic action.

- Dichlorophenyl -substituted analogs (e.g., compound 15 ) are common in antifungal and antiparasitic agents, suggesting the target compound may share similar applications if tested.

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Key Observations:

- The methoxy groups in the target compound would produce distinct 1H NMR signals at ~3.8 ppm, absent in halogenated analogs.

- Ethylthio protons (SCH2CH3) are expected near δ 1.4 (triplet) and 2.5–3.0 (quartet), contrasting with sulfonyl groups, which lack alkyl protons .

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a novel organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiazole ring, a benzamide group, and an ethylthio moiety, which contribute to its unique chemical properties and biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure is characterized by:

- Thiazole ring : Known for its role in various biological activities.

- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and interaction with biological targets.

- Ethylthio group : May enhance the compound's metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key aspects include:

- Molecular Targets : The compound may interact with enzymes or receptors involved in cell signaling pathways.

- Biochemical Pathways : It has been shown to influence pathways related to apoptosis, cell proliferation, and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HT-29 (Colon) | 15 | Moderate cytotoxicity |

| MDA-MB-231 (Breast) | 12 | High cytotoxicity |

| A549 (Lung) | 20 | Moderate cytotoxicity |

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies reveal promising results against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance:

- Anticancer Evaluation :

- Antimicrobial Screening :

- Mechanistic Studies :

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide?

- Methodological Answer: Synthesis typically involves cyclocondensation of α-haloketones with thioamides in polar aprotic solvents (e.g., DMSO or acetonitrile) at 50–80°C. Key parameters include:

- Solvent choice: Polar aprotic solvents enhance nucleophilic substitution at the thiazole ring .

- Reaction time: 4–6 hours under reflux to achieve >90% conversion .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) yields ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR spectroscopy: H and C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; ethylthio group at δ 1.3–1.5 ppm) .

- Mass spectrometry (HRMS): Provides exact mass verification (e.g., [M+H]+ expected at m/z 427.12) .

- HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

Q. How does solubility in different solvents affect experimental design?

- Methodological Answer: The compound is highly soluble in DMSO (>50 mg/mL) but poorly soluble in water (<0.1 mg/mL). For biological assays:

- Stock solutions: Prepare in DMSO at 10 mM, then dilute in buffer (final DMSO ≤0.1% to avoid cytotoxicity) .

- Stability: Monitor degradation in aqueous media via HPLC over 24 hours .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity against cancer targets?

- Methodological Answer: Comparative SAR studies suggest:

- Ethylthio group replacement: Substitution with sulfonamide increases kinase inhibition (e.g., IC₅₀ reduced from 12 µM to 2.5 µM) .

- Dimethoxyphenyl optimization: Fluorination at the 4-position improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in microsomes) .

- Thiazole ring modifications: Introducing a nitro group enhances apoptosis via caspase-3 activation .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Methodological Answer: Discrepancies arise from assay conditions:

- Cell line variability: Test in ≥3 lines (e.g., MCF-7, HeLa, A549) with standardized protocols (e.g., 48-hour incubation, MTT assay) .

- Metabolic interference: Use CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

- Data normalization: Include reference compounds (e.g., doxorubicin) to calibrate IC₅₀ values .

Q. What strategies identify the compound’s molecular targets in signaling pathways?

- Methodological Answer:

- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners in lysates .

- Molecular docking: AutoDock Vina screens against kinase libraries (e.g., EGFR, VEGFR2) with ΔG ≤ -8 kcal/mol indicating high affinity .

- Surface plasmon resonance (SPR): Validates binding kinetics (e.g., KD = 120 nM for PI3Kγ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.